molecular formula C16H16N2O3S B6511531 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922059-30-1

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No. B6511531
CAS RN: 922059-30-1
M. Wt: 316.4 g/mol
InChI Key: WSTWSCXDELWYPX-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (4MTQBS) is a novel compound that has been synthesized in recent years and is gaining attention from the scientific community due to its potential applications in research and development. 4MTQBS is a sulfonamide compound that is derived from a quinoline ring and contains a methyl group in its structure. It has a wide variety of uses in the lab, ranging from its ability to act as an enzyme inhibitor to its potential as a therapeutic agent.

Mechanism of Action

Target of Action

The primary targets of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide are yet to be identified. This compound is structurally similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets by forming hydrogen bonds and hydrophobic interactions . This interaction may induce conformational changes in the target proteins, altering their function.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is soluble in dmso and methanol, suggesting that it may have good bioavailability .

Result of Action

Given its structural similarity to other indole derivatives, it may have a broad spectrum of biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility in DMSO and methanol suggests that it may be more effective in environments where these solvents are present .

Advantages and Limitations for Lab Experiments

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, allowing for the production of large quantities of the compound. Additionally, 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is relatively stable and can be stored for long periods of time. One limitation is that it is not water-soluble, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. One potential future direction is to further study its potential as a therapeutic agent, as it has already shown promising results in animal models. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted to develop new synthesis methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been studied and optimized by several research groups. The most common method for the synthesis of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves the reaction of 4-methyl-benzene-1-sulfonamide with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The acid catalyst is necessary to ensure the reaction proceeds to completion. The reaction is typically carried out at a temperature of 80-90 °C and the yield of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is approximately 75%.

Scientific Research Applications

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been studied for its potential applications in scientific research. It has been shown to act as an enzyme inhibitor, which can be useful in studying the structure and function of enzymes. Additionally, 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been studied as a potential therapeutic agent due to its ability to interact with certain proteins and enzymes. It has been shown to have anti-inflammatory and anti-tumor activity in animal models, suggesting it could be used to treat certain diseases.

properties

IUPAC Name

4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-2-6-14(7-3-11)22(20,21)18-13-5-8-15-12(10-13)4-9-16(19)17-15/h2-3,5-8,10,18H,4,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWSCXDELWYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

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